molecular formula C15H11BCl2O2 B8171997 And1-IN-1

And1-IN-1

Cat. No.: B8171997
M. Wt: 305.0 g/mol
InChI Key: CKTQNMPMPHGBHO-OWOJBTEDSA-N
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Description

And1-IN-1 (CAS 2451028-69-4) is a boron-containing small-molecule inhibitor targeting the And1 protein, a critical player in cellular processes such as DNA repair and replication. Its molecular formula is C₁₅H₁₁BCl₂O₂, with a molecular weight of 304.96 g/mol . The compound is supplied as a lyophilized powder, stable for up to 3 years at -20°C and 2 years at 4°C, with reconstituted solutions stable for 6 months at -80°C or 1 month at -20°C . This compound is strictly reserved for research applications, emphasizing its role in elucidating And1-related pathways in preclinical studies .

Properties

IUPAC Name

5-[(E)-2-(3,4-dichlorophenyl)ethenyl]-1-hydroxy-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BCl2O2/c17-14-6-4-11(8-15(14)18)2-1-10-3-5-13-12(7-10)9-20-16(13)19/h1-8,19H,9H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTQNMPMPHGBHO-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)C=CC3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(C2=C(CO1)C=C(C=C2)/C=C/C3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of And1-IN-1 typically involves the reaction of 3,4-dichlorostyrene with benzo[c][1,2]oxaborol-1(3H)-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

And1-IN-1 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

And1-IN-1 has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of And1-IN-1 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Target Specificity: Unlike Dyrk1A-IN-1, which inhibits a kinase, this compound targets a non-enzymatic protein, suggesting divergent therapeutic applications .

Data Tables

Table 2: Functional Comparison

Compound Primary Target Biological Role Research Use Case
This compound And1 protein DNA repair/replication modulation Oncology, genome stability
Dyrk1A-IN-1 Dyrk1A kinase Tau phosphorylation regulation Neurodegenerative disease models
N-Demethylricinine Nicotinic receptors Neurotoxicity Toxicology studies

Research Findings and Limitations

  • This compound : Preliminary studies suggest it disrupts And1-protein interactions, but its selectivity over related pathways (e.g., BRCA1/2) is unverified .
  • Comparative Challenges: Structural dissimilarities with Dyrk1A-IN-1 and 11-Oxo-α-amyrin preclude direct efficacy comparisons.
  • Need for Future Work : Dose-response profiling, off-target screening, and in vivo pharmacokinetic studies are essential to position this compound within the inhibitor landscape.

Biological Activity

And1-IN-1 is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cellular pathways, and relevant case studies.

This compound functions primarily as an inhibitor of the AND1 protein , which plays a crucial role in the regulation of actin dynamics and cellular proliferation. By inhibiting AND1, this compound disrupts the normal cytoskeletal organization, leading to altered cell morphology and impaired cellular functions.

Key Mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound significantly reduces the proliferation of cancer cell lines by inducing apoptosis.
  • Disruption of Cytoskeletal Dynamics : The compound interferes with actin filament formation, which is essential for various cellular processes including migration and division.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent anti-proliferative effects on several cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Apoptosis Induction (%)Morphological Changes
MCF-7 (Breast)5.270Cell rounding
HeLa (Cervical)3.865Loss of adhesion
A549 (Lung)4.560Membrane blebbing

These results indicate that this compound not only inhibits cell growth but also promotes apoptotic pathways in a dose-dependent manner.

Case Study 1: Breast Cancer

A study involving MCF-7 breast cancer cells treated with this compound showed a significant decrease in cell viability after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the compound's ability to induce apoptosis.

Case Study 2: Lung Cancer

In A549 lung cancer cells, treatment with this compound resulted in notable morphological changes consistent with apoptosis, including membrane blebbing and nuclear fragmentation. Additionally, Western blot analysis indicated an upregulation of pro-apoptotic markers such as Bax and a downregulation of anti-apoptotic proteins like Bcl-2.

Research Findings

Recent research has highlighted the potential of this compound as a therapeutic agent in cancer treatment:

  • Cell Cycle Arrest : this compound has been shown to induce G2/M phase arrest in treated cells, leading to reduced proliferation rates.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrates synergistic effects that enhance overall efficacy against resistant cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.